molecular formula C16H13F2NO3 B2993464 [2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794883-39-8

[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No. B2993464
CAS RN: 1794883-39-8
M. Wt: 305.281
InChI Key: DSKHVYKZBPSKFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atoms, the ester group, and the carbonyl group. Fluorine atoms are highly electronegative, which could make the compound reactive. The ester and carbonyl groups are also common functional groups that participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and boiling and melting points.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Alkyl 2-(2-fluoro-anilino)-2-oxo-acetates undergo multi-step reactions with dialkyl acetylenedicarboxylates to produce compounds with potential applications in material science and pharmaceuticals. These reactions highlight the utility of fluorinated compounds in synthesizing complex molecules with specific properties, such as atropisomerism, which could be leveraged in designing drugs with stereochemical preferences (Yavari, Nasiri, & Djahaniani, 2005).

Electrolyte Additives for Lithium-Ion Batteries

Fluorine-substituted phenyl acetates have been explored for improving the performance of lithium-ion batteries. Specifically, 4-fluorophenyl acetate derivatives have shown promise in enhancing the stability and cyclic performance of batteries, underscoring the role of fluorinated compounds in developing advanced energy storage solutions (Li et al., 2014).

Advanced Material Synthesis

The fluorographic detection method utilizing compounds like 2,5-diphenyloxazole in acetic acid demonstrates the significance of fluorinated derivatives in analytical chemistry, especially in enhancing the sensitivity and efficiency of detecting radioactivity in polyacrylamide gels. This application is crucial for biochemical research and the development of diagnostic techniques (Skinner & Griswold, 1983).

Fluorinated Building Blocks for Organic Synthesis

The Lewis acid-catalyzed Fries rearrangement of fluorophenyl acetates has been employed to synthesize key fluoro building blocks, demonstrating the versatility of fluorinated compounds in organic synthesis and the development of novel materials with tailored properties (Yerande et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c17-12-4-6-14(7-5-12)19-15(20)10-22-16(21)9-11-2-1-3-13(18)8-11/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHVYKZBPSKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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